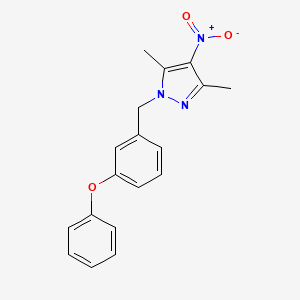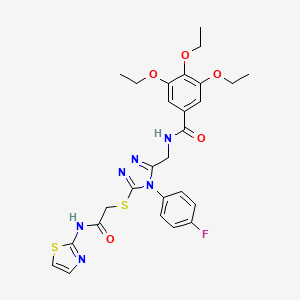![molecular formula C14H20ClN B3009510 3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 2416229-53-1](/img/structure/B3009510.png)
3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride" is a derivative of bicyclo[1.1.1]pentane (BCP), which is a scaffold of interest in medicinal chemistry due to its bioisosteric properties. BCPs are known to be effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes, and they have been utilized in drug design for their sp3-rich characteristics, which can lead to improved metabolic stability and physicochemical properties .
Synthesis Analysis
The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines, such as the compound , can be achieved through a sequential addition of magnesium amides and alkyl electrophiles to [1.1.1]propellane. This method tolerates a variety of functional groups and has been shown to be efficient for incorporating pharmaceutically relevant amines onto the BCP scaffold . Additionally, the synthesis of enantioenriched α-chiral BCPs has been reported, which is significant for creating stereogenic centers adjacent to the BCP core . Large-scale synthesis methods have also been developed, such as the flow photochemical addition of propellane to diacetyl, which allows for the construction of the BCP core on a kilogram scale .
Molecular Structure Analysis
The molecular structure of BCP derivatives is characterized by a three-dimensional cyclic scaffold that can significantly impact the physicochemical properties of the compound. The BCP core itself is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups . The presence of the propylphenyl group in the compound of interest adds to the molecular complexity and potential for interaction with biological targets.
Chemical Reactions Analysis
BCP derivatives can undergo various chemical reactions, including photochemical formal (4 + 2)-cycloaddition, which converts bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines . Radical acylation with aldehydes has also been developed to synthesize BCP ketones, which further expands the versatility of BCP derivatives in drug discovery . Moreover, the synthesis of α-quaternary BCPs through organophotoredox and hydrogen atom transfer catalysis has been reported, highlighting the potential for creating BCPs with adjacent quaternary carbons .
Physical and Chemical Properties Analysis
The physical and chemical properties of BCP derivatives are influenced by their rigid and compact structure, which can lead to high passive permeability and water solubility. The synthesis of bench-stable BCP trifluoroborate salts and their utilization in metallaphotoredox cross-couplings demonstrate the potential for BCP motifs to impact key physicochemical properties in medicinal chemistry . The BCP core's resistance to metabolic degradation also makes it an attractive component in the design of new drug candidates .
Wissenschaftliche Forschungsanwendungen
Unique Scaffold for Medicinal Chemistry
Bicyclo[1.1.1]pentanes (BCPs), such as 3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride, are highly valued in medicinal chemistry. They serve as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. This makes them a unique and important moiety for drug design, offering high passive permeability, water solubility, and improved metabolic stability (Hughes et al., 2019).
Synthetic Accessibility
The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines, including 3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride, has been a focus, with methods enabling efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Goh et al., 2014).
Photochemical Transformations
The compound's transformation into polysubstituted bicyclo[3.1.1]heptan-1-amines through photochemical methods has been researched. This conversion is significant as it is the first reported method to change the bicyclo[1.1.1]pentane skeleton into the bicyclo[3.1.1]heptane skeleton, providing complex, sp3-rich primary amine building blocks (Harmata et al., 2021).
Radical Multicomponent Carboamination
An innovative method for synthesizing multifunctionalized BCP derivatives, including 3-substituted BCP-amines, has been developed through radical multicomponent carboamination. This approach features mild conditions and one-pot operation, enhancing the synthetic utility of BCPs (Kanazawa et al., 2017).
Role in Drug Discovery
Recent advances in the synthetic chemistry of BCPs, like 3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride, underline its significant role in modern drug discovery. The challenge remains in functionalizing BCP to expand its applications in creating new drug-like molecules (Kanazawa & Uchiyama, 2018).
Other Key Studies
Other studies focus on diverse aspects of BCPs, such as alternative synthetic routes, radical acylation for creating ketones, and continuous flow-enabled synthesis for creating trifluoroborate salts. These studies contribute to understanding and expanding the applications of BCPs in scientific research (Wiberg et al., 1993), (Li et al., 2022), (Wong et al., 2019).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
Bicyclo[1.1.1]pentylamines (BPCAs) are emerging as sp3-rich surrogates for aniline and its derivatives . They demonstrate unique structural features and physicochemical profiles in medicinal and synthetic chemistry . The rapid development of radical chemistry enables the assembly of valuable bicyclo[1.1.1]pentylamines scaffold directly through the amination transformation of highly strained [1.1.1]propellane . This promising project is expected to inspire future research .
Eigenschaften
IUPAC Name |
3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-2-3-11-4-6-12(7-5-11)13-8-14(15,9-13)10-13;/h4-7H,2-3,8-10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYDRRRYNGEUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)
![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)


![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)


![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)


![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)
![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)
